molecular formula C22H24FN3O3S B3010438 Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924111-38-6

Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3010438
CAS No.: 924111-38-6
M. Wt: 429.51
InChI Key: WQQNGHFHSGICFJ-UHFFFAOYSA-N
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Description

The compound Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a tetracyclic heterocyclic molecule featuring a pyrido[2,3-d]pyrimidine core. This scaffold is substituted with a 3-fluorophenyl group at position 5, an isobutylthio moiety at position 2, a methyl group at position 7, and an allyl carboxylate ester at position 6.

Properties

IUPAC Name

prop-2-enyl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-5-9-29-21(28)16-13(4)24-19-18(17(16)14-7-6-8-15(23)10-14)20(27)26-22(25-19)30-11-12(2)3/h5-8,10,12,17H,1,9,11H2,2-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQNGHFHSGICFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC(=CC=C3)F)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

C18H20FN3O3S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_3\text{S}

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. It is hypothesized that the tetrahydropyrido[2,3-d]pyrimidine core interacts with kinases involved in cell proliferation and survival pathways.

Biological Activity Overview

  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits significant inhibitory activity against several human cancer cell lines.
  • Kinase Inhibition : Similar compounds in the pyridopyrimidine family have shown multikinase inhibitory properties. For instance, related structures have demonstrated potent inhibition against CDK4/CYCLIN D1 and ARK5 kinases .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
Antitumor ActivityNCI-H1975>50
Antitumor ActivityA549>50
Kinase InhibitionVarious13
CytotoxicityK56230-100

Case Studies

  • EGFR Kinase Inhibition : A study focused on pyrido[2,3-d]pyrimidines found that while some compounds showed low activity against NCI-H1975 and A549 cells, others demonstrated promising IC50 values in the low micromolar range. This suggests potential for further development as targeted therapies .
  • Multikinase Profiling : Another investigation into related compounds revealed a structure-activity relationship (SAR) that highlighted the importance of specific substituents on the pyridopyrimidine ring for enhancing activity against various kinases. This finding underscores the potential of structural modifications in improving efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential applications in drug development . Its structure suggests it may interact with biological targets involved in various diseases.

Anticancer Activity

Preliminary studies indicate that derivatives of pyrimidine compounds exhibit anticancer properties. The tetrahydropyrido-pyrimidine framework of this compound may enhance its efficacy against certain cancer types by inhibiting specific pathways involved in tumor growth and proliferation. Research into similar compounds has shown promising results in cell line studies and animal models, warranting further investigation into this compound's specific mechanisms of action.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activity. The presence of the isobutylthio group may contribute to enhanced interaction with microbial enzymes or receptors, potentially leading to effective treatments against bacterial and fungal infections. Case studies involving related compounds have demonstrated significant antimicrobial effects, suggesting that this compound could serve as a lead structure for new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The unique features of Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate allow for extensive SAR studies:

Structural Feature Potential Impact
Tetrahydropyrido FrameworkEnhances binding affinity to biological targets
Fluorophenyl GroupIncreases lipophilicity and membrane permeability
Isobutylthio SubstituentMay improve metabolic stability

These features can be systematically modified to evaluate their effects on biological activity and pharmacokinetics.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps typical for constructing complex heterocycles. While specific synthetic routes are not fully detailed in available literature, general methods include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of functional groups such as allyl and isobutylthio via nucleophilic substitution or coupling reactions.

Computational techniques such as molecular dynamics simulations can provide insights into the conformational landscape of this compound. Such modeling can help predict how the molecule interacts with various biological targets, aiding in the rational design of more potent derivatives.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 3-Fluorophenyl (5), Isobutylthio (2) C₂₂H₂₃FN₃O₃S 443.5* Fluorine enhances electronegativity; isobutylthio increases lipophilicity.
Allyl 7-Methyl-2,4-Dioxo-5-Phenyl-1,2,3,4,5,8-Hexahydropyrido[2,3-d]Pyrimidine-6-Carboxylate Phenyl (5) C₁₈H₁₇N₃O₄ 339.35 Lacks fluorine and sulfur substituents; simpler structure.
Allyl 2-(Butylthio)-5-(4-Chlorophenyl)-7-Methyl-4-Oxo-3,4,5,8-Tetrahydropyrido[2,3-d]Pyrimidine-6-Carboxylate 4-Chlorophenyl (5), Butylthio (2) C₂₂H₂₄ClN₃O₃S 446.0 Chlorine (electron-withdrawing) and longer alkylthio chain.
Allyl 6-(3-Fluorophenyl)-8-Methyl-4-Oxo-3,4-Dihydro-2H,6H-Pyrimido[2,1-b][1,3]Thiazine-7-Carboxylate Pyrimido-thiazine core C₁₈H₁₆FN₃O₃S 397.4* Different core (thiazine fused to pyrimidine); altered ring puckering.

*Calculated based on molecular formula.

Key Observations :

  • Core Modifications : The pyrido[2,3-d]pyrimidine core in the target compound differs from the pyrimido-thiazine system in , which likely alters conformational flexibility and hydrogen-bonding patterns .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The isobutylthio group (logP ~3.5 estimated) increases lipophilicity compared to the unsubstituted derivative in (logP ~2.1), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Metabolic Stability : The allyl ester moiety may confer susceptibility to esterase-mediated hydrolysis, a trait shared with analogs in .

Bioactivity and Target Interactions

  • Kinase Inhibition: Pyrido[2,3-d]pyrimidines are known to inhibit kinases like EGFR and VEGFR. The fluorine atom in the target compound could enhance binding affinity compared to the chlorine in , as seen in similar fluorinated kinase inhibitors .
  • Anticancer Activity: Compounds with thioether substituents (e.g., ) often exhibit improved cytotoxicity over non-sulfur analogs (e.g., ), likely due to enhanced target engagement or redox modulation .

Q & A

Q. How can degradation pathways be analyzed under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions.
  • Analytical Tools : Track degradation products via LC-MS and assign structures using fragmentation libraries .

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